17(S),18(R)-EETeTr

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

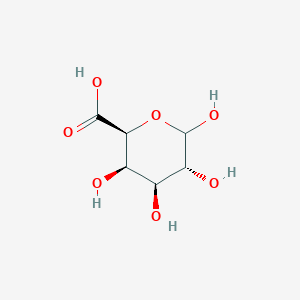

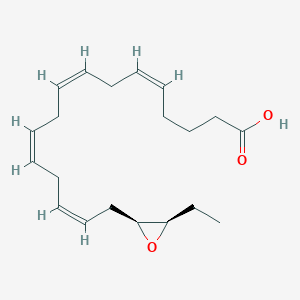

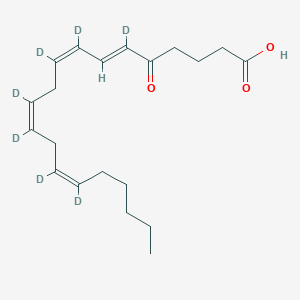

17(S),18(R)-EETeTr is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a derivative of arachidonic acid and belongs to the family of epoxyeicosatrienoic acids (EETs). EETs are known to have various physiological effects, including vasodilation, anti-inflammatory, and anti-apoptotic properties.

Wissenschaftliche Forschungsanwendungen

Role in Vascular Function

17(S),18(R)-EETeTr, as a metabolite of eicosapentaenoic acid (EPA), plays a crucial role in regulating arterial tone. Research indicates that it acts as a potent activator of calcium-activated (BK) potassium channels in vascular smooth muscle cells. This activation leads to vasodilation and improved vascular function, particularly in the context of an EPA-rich diet. The specificity of 17(R),18(S)-EETeTr in activating these channels over other regioisomers of EETeTr underscores its unique physiological role (Lauterbach et al., 2002).

Cardiomyocyte Function

This compound exhibits significant effects on cardiomyocyte function, showing both negative chronotropic effects and protection against Ca2+ overload in neonatal rat cardiomyocytes. It has been noted that certain structural elements, like a cis-Δ(11,12)- or Δ(14,15)-olefin and a 17(R),18(S)-epoxide, are essential for its antiarrhythmic activity. The identification of analogues with these structures opens avenues for the development of new therapeutic agents to manage cardiac arrhythmias (Falck et al., 2011).

Interaction with BK Channel Subunits

Further research has delved into the interaction of 17,18-EETeTr with the BK α channel subunit in rodents, providing insights into the molecular mechanisms of its vasodilatory action. This interaction suggests that 17,18-EETeTr is an endogenous BK channel agonist, and its activity does not rely on changes in the internal global calcium concentration or local sarcoplasmic reticulum calcium release events. This finding has implications for understanding the molecular basis of vasodilation and the development of targeted vascular therapeutics (Hercule et al., 2007).

Metabolism by Human CYP1A1

The metabolism of eicosapentaenoic acid (EPA) by human cytochrome P450 1A1 (CYP1A1) has been studied, revealing a highly stereoselective formation of 17(R),18(S)-EETeTr. This stereoselectivity in the formation of 17(R),18(S)-EETeTr by human CYP1A1 suggests a unique pathway in the metabolism of EPA, potentially impacting the production of physiologically active metabolites in cardiovascular and other tissues (Schwarz et al., 2004).

Eigenschaften

Molekularformel |

C20H30O3 |

|---|---|

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

(5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |

InChI-Schlüssel |

GPQVVJQEBXAKBJ-YQLHGUCYSA-N |

Isomerische SMILES |

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |

Kanonische SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |

Synonyme |

17,18-EETeTr 17,18-EpETE 17,18-epoxy-5,8,11,14-eicosatetraenoic acid 17,18-epoxyeicosatetraenoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)

![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)